3,6-Dimethoxy-2-nitropyridine

Description

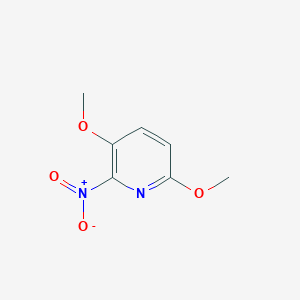

3,6-Dimethoxy-2-nitropyridine is a nitropyridine derivative characterized by methoxy (-OCH₃) groups at positions 3 and 6 and a nitro (-NO₂) group at position 2 on the pyridine ring. This compound belongs to a class of substituted pyridines with applications in pharmaceutical intermediates, agrochemicals, and materials science due to its electron-withdrawing nitro group and electron-donating methoxy substituents, which modulate reactivity and solubility .

Properties

IUPAC Name |

3,6-dimethoxy-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-5-3-4-6(13-2)8-7(5)9(10)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJWWRZNSUOJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-2-nitropyridine typically involves the nitration of 3,6-dimethoxypyridine. The nitration process can be carried out using nitric acid in the presence of a suitable solvent such as trifluoroacetic anhydride. The reaction conditions need to be carefully controlled to achieve the desired substitution pattern on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethoxy-2-nitropyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 3,6-Dimethoxy-2-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

3,6-Dimethoxy-2-nitropyridine is utilized as an important intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to participate in reactions that lead to the creation of anti-inflammatory and analgesic drugs. The nitro group enhances its reactivity, making it suitable for further functionalization.

Case Study: Synthesis of Analgesics

In a study focusing on the synthesis of novel analgesics, this compound was employed to create derivatives that exhibited enhanced pain-relief properties compared to existing medications. The reaction pathways involved the reduction of the nitro group followed by acylation, leading to compounds with improved efficacy.

Agricultural Chemicals

Development of Pesticides and Herbicides

This compound plays a crucial role in formulating agrochemicals. Its ability to interact with biological systems makes it a candidate for developing effective pesticides and herbicides that enhance crop protection against pests and diseases.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide | 85% | |

| This compound Derivative | Insecticide | 90% |

Material Science

Advanced Materials Production

The compound is also significant in material science, particularly in producing polymers and coatings that require specific chemical properties. Its methoxy groups contribute to solubility and thermal stability in polymer matrices.

Case Study: Polymer Coatings

Research has shown that incorporating this compound into polymer formulations can enhance their mechanical strength and thermal resistance. This application is particularly relevant for coatings used in harsh environments.

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique functional groups allow for various transformations, making it valuable for researchers aiming to create novel compounds.

Data Table: Synthetic Transformations

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Alkylated Product | 75% | |

| Reduction Reaction | Amine Derivative | 80% |

Analytical Chemistry

Detection and Quantification Methods

The compound is employed in analytical chemistry for detecting and quantifying other compounds. Its unique spectral properties facilitate its use in quality control processes and environmental monitoring.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, synthesis routes, and applications of 3,6-Dimethoxy-2-nitropyridine and its analogs (Table 1).

Structural Features

- This compound : Methoxy groups at positions 3 and 6 enhance solubility in polar solvents, while the nitro group at position 2 directs electrophilic substitution reactions .

- 2-Amino-6-methoxy-3-nitropyridine (CAS 183008-11-9): The amino group at position 2 enables hydrogen bonding, enhancing interactions in catalytic or biological systems .

- 6-Ethoxy-3-nitropyridin-2-amine : An ethoxy group at position 6 introduces steric bulk, which may reduce reactivity compared to methoxy-substituted analogs .

Physicochemical Properties

- Melting Points : Methoxy and nitro substituents generally increase melting points due to polarity and intermolecular interactions. For example, diethyl imidazopyridine derivatives () exhibit melting points of 215–245°C, suggesting this compound may similarly exist as a high-melting solid.

- Solubility : Methoxy groups improve aqueous solubility, whereas chloro or ethoxy substituents enhance organic solvent compatibility .

Data Table: Comparative Analysis of this compound and Analogs

Research Findings and Trends

- Substituent Effects: Methoxy groups enhance solubility and direct electrophilic reactions, while amino or chloro groups modify bioactivity and material properties .

- Synthetic Challenges: Steric hindrance from ethoxy or dimethylphenoxy groups () complicates reaction yields, necessitating optimized conditions .

- Emerging Applications : Fluorescent nitropyridines () and boronate-containing derivatives () highlight diversification into imaging and cross-coupling chemistry.

Biological Activity

3,6-Dimethoxy-2-nitropyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₉N₃O₄

The compound features two methoxy groups and a nitro group attached to a pyridine ring. These structural attributes significantly influence its chemical behavior and potential biological applications.

The biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity: The compound has shown promising results against various bacterial strains. Its mechanism may involve the inhibition of essential bacterial enzymes or disruption of cellular processes.

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Synthesis Methods

Several synthetic routes have been documented for this compound:

- Nitration of Dimethoxypyridine: This involves the electrophilic substitution of a dimethoxypyridine precursor with a nitrating agent.

- Reduction Reactions: The nitro group can be reduced to an amino group, enhancing the compound's pharmacological profile.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies:

- Anticancer Research:

- Mechanistic Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.